Methyl 2-(2,6-dimethylphenyl)acetate
Description
Methyl 2-(2,6-dimethylphenyl)acetate is an organic ester characterized by a phenyl ring substituted with two methyl groups at the 2- and 6-positions, linked to an acetate moiety via a methyl ester.
Properties
IUPAC Name |
methyl 2-(2,6-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-9(2)10(8)7-11(12)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIURMSDYKUNVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299864 | |
| Record name | Methyl 2,6-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57486-72-3 | |
| Record name | Methyl 2,6-dimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2,6-dimethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,6-dimethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated synthesizers and flow chemistry techniques can help scale up the production while maintaining consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,6-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(2,6-dimethylphenyl)acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-(2,6-dimethylphenyl)acetic acid.
Reduction: 2-(2,6-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(2,6-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of methyl 2-(2,6-dimethylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-(2,6-dimethylphenyl)acetic acid. This acid can then participate in various metabolic pathways, exerting its effects through interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Assumed structure based on evidence.
Biological Activity
Methyl 2-(2,6-dimethylphenyl)acetate, with the molecular formula CHO, is an organic compound that belongs to the class of esters. It is a derivative of phenylacetic acid where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis and pharmaceuticals.
The biological activity of this compound primarily involves its role as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-(2,6-dimethylphenyl)acetic acid. This metabolite can participate in various metabolic pathways and may exert effects through interactions with cellular receptors and enzymes.
Enzyme Interaction
In biological systems, this compound may interact with specific enzymes, influencing metabolic processes. The hydrolysis of this compound can lead to products that have distinct biological properties, making it a subject of interest for further research into its enzymatic interactions and metabolic fate.
Anti-diabetic Activity
Methyl esters like this compound may also exhibit anti-diabetic properties by inhibiting enzymes such as α-glucosidase. Inhibition of this enzyme can delay glucose absorption in the intestines, thereby contributing to better glycemic control in type 2 diabetes management .
Table: Summary of Biological Activities
Research Findings
- Anticancer Studies : A series of compounds structurally related to this compound demonstrated significant antiproliferative activity against HeLa cells, indicating that similar derivatives could be explored for therapeutic applications in oncology .
- Enzymatic Studies : Investigations into the enzymatic pathways involving methyl esters have highlighted their potential role in drug metabolism and efficacy. The formation of bioactive metabolites through hydrolysis underscores the importance of understanding these pathways for drug development.
- Diabetes Management : The inhibition of α-glucosidase by related compounds suggests that this compound could be further studied for its potential benefits in managing diabetes through enzyme modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
